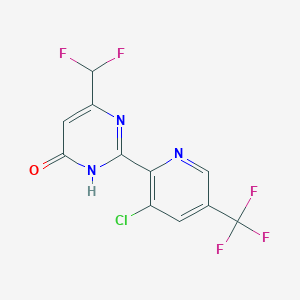![molecular formula C11H9FN2O B1460023 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 1177283-25-8](/img/structure/B1460023.png)
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Vue d'ensemble
Description
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone is an organic compound with the molecular formula C11H9FN2O It is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzaldehyde.
Reduction: Formation of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-fluorophenyl)ethanone: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
4-fluorophenylhydrazine: Contains the fluorophenyl group but lacks the ethanone functionality, limiting its applications.
4-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of the ethanone group, leading to different reactivity and applications.
Uniqueness
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone is unique due to the combination of the fluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXZAGJOSNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)


![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
